molecular formula C15H18N2O3S B10977923 2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid

2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid

Cat. No.: B10977923
M. Wt: 306.4 g/mol
InChI Key: TWHNUWXFSRUUQG-UHFFFAOYSA-N
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Description

2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid is a synthetic organic compound that features a thiophene ring substituted with cyano and dimethyl groups, linked to a cyclohexanecarboxylic acid moiety through a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid is unique due to its combined structural features of a thiophene ring and a cyclohexanecarboxylic acid moiety, which confer distinct pharmacological and electronic properties.

Properties

Molecular Formula

C15H18N2O3S

Molecular Weight

306.4 g/mol

IUPAC Name

2-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C15H18N2O3S/c1-8-9(2)21-14(12(8)7-16)17-13(18)10-5-3-4-6-11(10)15(19)20/h10-11H,3-6H2,1-2H3,(H,17,18)(H,19,20)

InChI Key

TWHNUWXFSRUUQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2CCCCC2C(=O)O)C

Origin of Product

United States

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